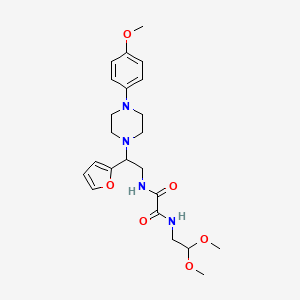

N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Description

N1-(2,2-Dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex oxalamide derivative characterized by two distinct substituents:

- N2-Substituent: A branched ethyl chain featuring a furan-2-yl moiety and a 4-(4-methoxyphenyl)piperazine group. The piperazine ring enhances basicity, while the methoxyphenyl and furanyl groups introduce aromaticity and electronic diversity.

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O6/c1-30-18-8-6-17(7-9-18)26-10-12-27(13-11-26)19(20-5-4-14-33-20)15-24-22(28)23(29)25-16-21(31-2)32-3/h4-9,14,19,21H,10-13,15-16H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRZAGFXFCLPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC(OC)OC)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

- Molecular Formula : C22H29FN4O5

- Molecular Weight : 448.495 g/mol

- CAS Number : 877632-29-6

Synthesis Methods

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The following steps outline a general synthetic route:

- Formation of Oxalamide : The reaction begins with the coupling of furan-2-ylmethylamine and 4-(4-methoxyphenyl)piperazine in the presence of oxalyl chloride.

- Purification : The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Pharmacological Profile

Research indicates that this compound exhibits significant activity as a ligand for various receptors, particularly within the central nervous system.

- Serotonin Receptor Affinity : This compound has shown promising affinity towards the 5-HT (serotonin) receptors, which are implicated in mood regulation and anxiety disorders. Binding studies indicate a low nanomolar range for its Ki values, suggesting potent activity (Ki = 1.2 nM) against 5-HT_1A receptors .

The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter systems. The presence of the piperazine moiety is critical for receptor binding and activity.

Study 1: Affinity and Selectivity

In a comparative study, this compound was evaluated alongside other compounds for its binding affinity to serotonin receptors. Results demonstrated that this compound not only binds effectively but also exhibits selectivity over other receptor subtypes, which is crucial for minimizing side effects associated with non-selective drugs .

Study 2: In Vivo Efficacy

In vivo studies conducted on animal models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors. Behavioral assays such as the elevated plus maze and open field tests revealed enhanced exploratory behavior indicative of anxiolytic effects.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H29FN4O5 |

| Molecular Weight | 448.495 g/mol |

| CAS Number | 877632-29-6 |

| Ki Value (5-HT_1A) | 1.2 nM |

| Purity | ≥95% |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and furan have been shown to inhibit various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the inhibition of key signaling pathways such as those mediated by receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 .

Antidepressant Effects

Compounds with piperazine derivatives are also explored for their potential antidepressant effects. The structural similarities with known antidepressants suggest that N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide may modulate serotonin and norepinephrine levels, contributing to mood regulation .

Antimicrobial Properties

The presence of the furan ring has been associated with antimicrobial activity. Studies indicate that derivatives of compounds containing furan can exhibit antibacterial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

- Formation of the piperazine derivative.

- Introduction of the furan moiety.

- Coupling reactions to form the oxalamide linkage.

This synthetic pathway allows for the modification of various functional groups to enhance biological activity or selectivity.

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer efficacy of similar oxalamide derivatives, researchers found that specific modifications to the piperazine ring significantly enhanced cytotoxicity against MCF-7 cells. The most effective compound demonstrated an IC50 value comparable to established chemotherapeutics like Doxorubicin .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of compounds with similar structures, revealing that they could potentially serve as novel antidepressants. Behavioral assays in animal models indicated significant improvements in depressive-like symptoms following treatment with these compounds .

Case Study 3: Antimicrobial Screening

A comprehensive screening of several derivatives showed promising results against Gram-positive and Gram-negative bacteria. The furan-containing compounds exhibited notable activity, suggesting their potential as lead compounds for developing new antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

In contrast, phenylpiperazine in the azetidinone derivative may contribute to antimicrobial activity.

Aromatic Systems : The furan-2-yl group in the target compound introduces electron-rich aromatic interactions, distinct from the pyridyl group in or the nitroaryl systems in .

Research Findings from Analogous Compounds

Crystallographic Insights : The benzamide derivative was studied via single-crystal X-ray diffraction, revealing a planar aromatic system and piperazine conformation critical for receptor binding. This suggests the target compound’s piperazine moiety may adopt similar bioactive conformations .

Synthetic Routes: The azetidinone derivative was synthesized under strict conditions, highlighting the challenges of incorporating reactive rings (e.g., β-lactam). The target compound’s synthesis would require optimized coupling steps for the oxalamide and branched ethyl chain .

Agrochemical Relevance : Acetamide herbicides like ofurace rely on chloro and cyclic ketone groups for activity. The target compound’s lack of these groups may shift its application toward pharmaceuticals.

Q & A

Q. What synthetic strategies are commonly employed for preparing N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine and furan-containing intermediates. For example, piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions, while the oxalamide core is formed through condensation of oxalic acid derivatives with amines. Key steps include:

- Coupling reactions : Amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) to link the dimethoxyethyl and piperazine-furan moieties.

- Purification : Column chromatography (silica gel) or preparative HPLC to isolate intermediates and final products .

- Characterization : NMR (¹H/¹³C) and mass spectrometry for structural confirmation .

Q. Which analytical techniques are essential for verifying structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates) .

- High-Performance Liquid Chromatography (HPLC) : ≥95% purity is typically required for pharmacological studies; reverse-phase C18 columns with UV detection are standard .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, as demonstrated in structurally similar piperazine derivatives .

Q. What safety protocols should be followed during laboratory handling?

- Storage : Keep in airtight containers at –20°C to prevent degradation.

- Handling : Use fume hoods, gloves, and lab coats to avoid inhalation or skin contact. Specific hazards include irritant properties of piperazine derivatives .

- Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing compounds .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced receptor binding?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to targets such as serotonin or dopamine receptors. For example, the 4-(4-methoxyphenyl)piperazine moiety may interact with hydrophobic pockets in receptor subtypes .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate substituent effects (e.g., methoxy groups) with affinity data to prioritize synthetic targets .

Q. How can conflicting pharmacological data (e.g., IC50 variability) be resolved?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer systems (e.g., Tris-HCl vs. HEPES) .

- Control for Purity : Re-test compounds with ≥98% HPLC purity to exclude batch-to-batch variability .

- Orthogonal Validation : Confirm binding affinities using radioligand displacement and functional assays (e.g., cAMP accumulation) .

Q. What reaction engineering approaches optimize synthesis scalability?

- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to improve reaction yields and reduce toxicity .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to minimize by-products .

- Flow Chemistry : Continuous flow systems enhance reproducibility in multi-step syntheses .

Q. How does the furan-2-yl group influence pharmacokinetic properties?

- Lipophilicity : The furan ring increases logP values, potentially enhancing blood-brain barrier permeability.

- Metabolic Stability : Furan derivatives may undergo oxidative metabolism (e.g., CYP450-mediated), necessitating stability assays in liver microsomes .

Q. What strategies validate target engagement in complex biological systems?

- Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., diazirine) to capture transient receptor interactions .

- CRISPR-Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. receptor-deficient cell lines .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

Q. Table 2: Common Pharmacological Assays

| Assay Type | Target Receptor | Readout Method | Key Considerations | Reference |

|---|---|---|---|---|

| Radioligand Binding | 5-HT1A | [³H]-8-OH-DPAT displacement | Use low-protein buffers to reduce non-specific binding | |

| Functional cAMP | D2 Dopamine | Luminescence assay | Include forskolin as a positive control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.